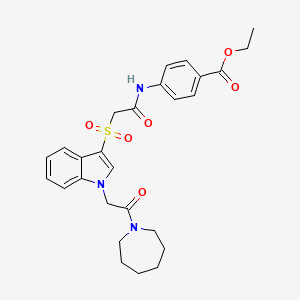
ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, a derivative of benzoate, is part of a family of molecules that have been explored for their potential in various fields of chemistry and pharmacology. The research focuses on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes. For example, the synthesis of ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, which shares a similar benzoate backbone, involves condensation and reduction reactions (N. H. Al-Said & Ayat M. Al-Sghair, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like FT-IR and FT-Raman spectroscopy. For instance, a study on a similar compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, used these methods along with natural bond orbital analysis to study the stability of the molecule and predict its non-linear optical properties (A. El-Azab et al., 2016).
Chemical Reactions and Properties
The reactivity of such compounds often includes nucleophilic attacks, as suggested by molecular electrostatic potential maps. Their chemical properties can be significant in various applications due to their ability to form stable complexes with other molecules, as indicated in docking studies (A. El-Azab et al., 2016).
Physical Properties Analysis
The physical properties of such molecules, including their crystalline structure and intermolecular interactions, can be studied using X-ray crystallography. This approach provides insights into the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (I. Manolov et al., 2012).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Spectroscopic Studies
- Molecular Docking and Spectroscopic Analysis : A study by El-Azab et al. (2016) on a similar compound utilized FT-IR and FT-Raman spectroscopy to record, assign, and compare spectra with theoretical results. They analyzed the molecule's stability arising from hyperconjugative interactions and charge delocalization using natural bond orbital analysis. Additionally, the study performed molecular docking to suggest potential inhibitory activity against pyrrole inhibitor, indicating applications in designing inhibitors for specific proteins or enzymes (El-Azab et al., 2016).
Synthetic Pathways and Chemical Reactions
Stereoselective Synthesis : Indumathi et al. (2007) described a one-pot, four-component tandem reaction for the stereoselective synthesis of highly functionalized compounds, demonstrating the compound's utility in facilitating complex chemical reactions that proceed in good yields and high stereoselectivity (Indumathi et al., 2007).
Sulfinyl-Knoevenagel Reaction : Research by Du et al. (2012) found that certain sulfinyl acetates are useful synthetic reagents for the sulfinyl-Knoevenagel reaction with aldehydes, leading to compounds that are significant in biologically active natural products and organic synthesis (Du et al., 2012).
Regio- and Diastereoselective Synthesis : A study by Indumathi et al. (2010) explored L-proline-catalyzed reactions leading to highly substituted derivatives, showcasing the compound's application in creating complex molecules with significant diastereoselectivity (Indumathi et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-13-21(14-12-20)28-25(31)19-37(34,35)24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMNJDTWJWPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

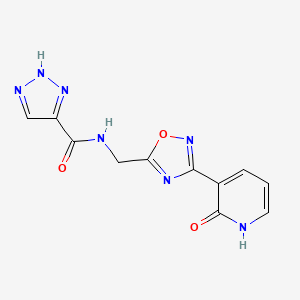
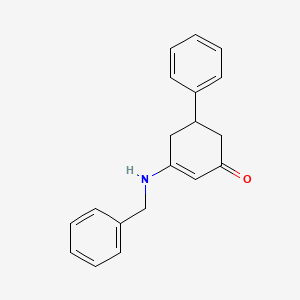

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)
![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)
methanone](/img/structure/B2489268.png)
![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)
![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
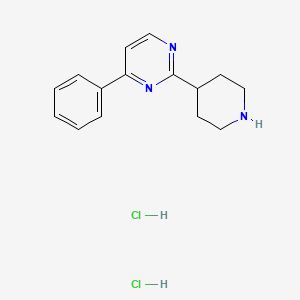
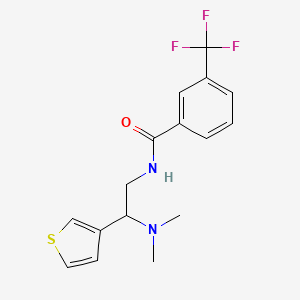
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)